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6-Azaspiro[2.5]oct-1-ene

Cat. No.: B13569071
M. Wt: 109.17 g/mol
InChI Key: KLECFLVJTVYAGI-UHFFFAOYSA-N
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Description

Historical Development of Spirocyclic Systems in Organic Chemistry

The concept of spiro compounds was first introduced by Adolf von Baeyer in the late 19th century. mdpi.comwikipedia.org These structures, characterized by two rings sharing a single atom, were initially a curiosity. mdpi.com Early research focused on understanding their unique geometry and the inherent strain in smaller ring systems. Over the decades, the development of new synthetic methodologies has made these complex structures more accessible. dndi.org Key advancements include the use of ring-closing metathesis, cycloaddition reactions, and rearrangement strategies to construct the spirocyclic core. mdpi.comrsc.org The discovery of naturally occurring spiro compounds with significant biological activities further fueled interest in this area, transitioning them from chemical novelties to important targets in synthetic and medicinal chemistry. researchgate.nettandfonline.com

Structural Significance of the Azaspiro[2.5]octene Core in Molecular Design

The 6-Azaspiro[2.5]oct-1-ene scaffold, featuring a cyclopropane (B1198618) ring fused to a piperidine (B6355638) ring through a spiro-carbon, is of particular interest in molecular design. This arrangement imparts a high degree of three-dimensionality and conformational rigidity, which are highly desirable attributes in medicinal chemistry. dndi.org The defined spatial orientation of substituents on the azaspiro[2.5]octene core allows for precise interactions with biological targets, potentially leading to enhanced potency and selectivity of drug candidates. dndi.orgnih.gov The presence of the nitrogen atom within the six-membered ring also provides a handle for further chemical modification and can influence the compound's physicochemical properties, such as solubility and basicity. ontosight.ai

Rationale for Dedicated Research on this compound

The unique structural features of this compound and its derivatives have prompted dedicated research efforts. The rigid framework is seen as a valuable building block for creating novel chemical entities with potential applications in drug discovery. nih.gov For instance, derivatives of azaspiro compounds have been investigated for their potential as antitumor and antimicrobial agents. smolecule.com The incorporation of this motif into known drug scaffolds is also being explored as a strategy to develop new intellectual property and improve upon existing therapeutics. researchgate.net Furthermore, the synthesis of this compound itself presents an interesting synthetic challenge, driving the development of new and efficient chemical transformations.

Overview of Current Research Landscape and Key Challenges

Current research on this compound and related azaspirocycles is vibrant and multifaceted. Synthetic chemists are focused on developing stereoselective methods to access these compounds, as the control of stereochemistry at the spirocenter is crucial for their biological activity. mdpi.com Medicinal chemistry efforts are directed towards the synthesis and biological evaluation of novel derivatives, with a particular focus on their potential as therapeutic agents. nih.govgoogle.com

Despite the progress, significant challenges remain. The synthesis of spirocycles, especially those with quaternary carbon centers, can be difficult. mdpi.comresearchgate.net The development of scalable and cost-effective synthetic routes is essential for the broader application of these compounds. researchgate.net Moreover, a deeper understanding of the structure-activity relationships (SAR) of this compound derivatives is needed to guide the design of new and more effective molecules. nih.gov Addressing these challenges will be key to unlocking the full potential of this fascinating class of compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N B13569071 6-Azaspiro[2.5]oct-1-ene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

6-azaspiro[2.5]oct-1-ene

InChI

InChI=1S/C7H11N/c1-2-7(1)3-5-8-6-4-7/h1-2,8H,3-6H2

InChI Key

KLECFLVJTVYAGI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C=C2

Origin of Product

United States

Synthetic Methodologies for 6 Azaspiro 2.5 Oct 1 Ene

Retrosynthetic Analysis and Strategic Disconnections of the Spiro[2.5]octene Framework

The retrosynthetic analysis of 6-Azaspiro[2.5]oct-1-ene reveals several key disconnections that form the basis for the design of synthetic routes. The spirocyclic nature of the molecule, with a quaternary carbon shared by the cyclopropane (B1198618) and piperidine (B6355638) rings, is a central strategic element.

A primary disconnection strategy involves the cyclopropane ring , recognizing it as a structural motif that can be installed onto a pre-existing piperidine precursor. This leads to a retrosynthetic pathway where the spirocyclic system is broken down into a piperidine derivative with an exocyclic double bond or a suitable precursor for cyclopropanation. This approach simplifies the target into more readily accessible building blocks.

Another key disconnection focuses on the piperidine ring . Here, the six-membered nitrogen-containing ring is retrosynthetically opened, leading to acyclic precursors. This strategy often involves envisioning intramolecular cyclization reactions, where a suitably functionalized acyclic amine undergoes ring closure to form the desired piperidine ring with the spiro-cyclopropyl moiety already in place or formed in a subsequent step.

Furthermore, a more convergent approach involves disconnections that break down the molecule into fragments that can be assembled in a multi-component fashion . This strategy aims to construct the complex spirocyclic framework in a single step from three or more simple starting materials, offering an efficient and atom-economical route.

These strategic disconnections are summarized in the following table:

Disconnection StrategyKey Bond(s) BrokenPrecursor Type(s)
Cyclopropane FormationC1-C2 and C1-C3 of cyclopropanePiperidine with exocyclic alkene
Piperidine Ring FormationC-N and C-C bonds of piperidineAcyclic amino-alkene or related structures
Multi-component AssemblyMultiple C-C and C-N bondsSimple aldehydes, amines, and cyclopropyl (B3062369) building blocks

De Novo Synthesis Approaches to the Core Structure

Building upon the retrosynthetic analysis, several de novo synthesis approaches have been developed to construct the this compound core. These methods can be broadly categorized into intramolecular cyclizations, intermolecular annulations, cyclopropanation reactions, and multi-component reactions.

Intramolecular Cyclization Strategies for Azaspiro[2.5]oct-1-ene Formation

Intramolecular cyclization represents a powerful strategy for the formation of the piperidine ring of the this compound system. These reactions typically involve the formation of a carbon-nitrogen or carbon-carbon bond within an acyclic precursor that already contains the cyclopropyl group. A common approach involves the cyclization of an amino-alkene or a related derivative. For instance, a primary amine tethered to a vinylcyclopropane (B126155) unit can undergo cyclization under acidic or metal-catalyzed conditions to furnish the spiro-piperidine ring. The success of this strategy hinges on the regioselectivity of the cyclization to form the desired six-membered ring.

Intermolecular Annulation Reactions Leading to the Spiro[2.5]octene Scaffold

Intermolecular annulation reactions provide an alternative route to the this compound scaffold by constructing the piperidine ring through the reaction of two or more separate components. A notable example is a domino reaction involving a [4+2] annulation, followed by an intermolecular electrophilic addition and an intramolecular cyclization. rsc.org In a related conceptual approach, the reaction of 1-acylcyclopropanecarboxamides with electron-deficient alkenes can lead to the formation of fused spiro piperidone-cyclopropane derivatives. rsc.org These complex transformations allow for the rapid assembly of the core structure from relatively simple starting materials.

Cyclopropanation Reactions in the Construction of the Spirocyclic System.rsc.org

Given the presence of the cyclopropane ring, cyclopropanation reactions are a cornerstone in the synthesis of this compound. These reactions typically involve the addition of a carbene or a carbenoid to an exocyclic double bond of a pre-formed piperidine derivative. A variety of cyclopropanation methods can be employed, including the Simmons-Smith reaction, transition-metal-catalyzed decomposition of diazo compounds, and the use of tosylhydrazone salts as carbene precursors. For instance, a transition metal-free diastereoselective cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts has been reported to produce spiro[cyclopropane-1,3'-indolin]-2'-ones in high yields, a strategy that can be conceptually applied to piperidine precursors. rsc.org

The choice of cyclopropanation reagent and reaction conditions is crucial for controlling the stereochemistry of the newly formed cyclopropane ring.

Multi-Component Reactions for Expedited Synthesis.researchgate.net

Multi-component reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules like this compound by combining three or more starting materials in a single synthetic operation. researchgate.net These reactions are characterized by their high atom economy and the ability to rapidly build molecular complexity. For the synthesis of the this compound scaffold, an MCR could be envisioned to involve a cyclopropyl-containing building block, an amine, and a carbonyl compound. The development of novel MCRs for the synthesis of spiro compounds is an active area of research, with the potential to provide streamlined access to this and related heterocyclic systems. researchgate.net Catalytic stereoselective multicomponent reactions are particularly attractive for generating enantiomerically enriched spiro derivatives. researchgate.net

Stereoselective and Enantioselective Synthesis of this compound and its Derivatives

The presence of a stereogenic spiro-center in this compound necessitates the development of stereoselective and enantioselective synthetic methods. Achieving control over the three-dimensional arrangement of atoms is critical for potential applications in medicinal chemistry and materials science.

Diastereoselective approaches often rely on substrate control, where the inherent stereochemistry of a chiral starting material directs the formation of a specific diastereomer. For example, the cyclopropanation of a chiral piperidine precursor can proceed with high diastereoselectivity due to steric hindrance or directing effects from existing substituents.

Enantioselective methods aim to generate a single enantiomer from achiral or racemic starting materials through the use of chiral catalysts or reagents. Chiral transition metal complexes, for instance, can catalyze enantioselective cyclopropanation reactions. Similarly, organocatalysis has emerged as a powerful tool for enantioselective transformations. While specific enantioselective syntheses of this compound are still emerging in the literature, related studies on similar spirocyclic systems provide a strong foundation. For example, the diastereoselective addition of cyclobutanecarboxylate (B8599542) anions to chiral imines has been successfully employed for the asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes. This highlights the potential of using chiral auxiliaries to control the stereochemical outcome.

The following table summarizes some of the key research findings in the synthesis of related spirocyclic systems, which can inform the development of stereoselective routes to this compound:

Synthetic ApproachKey TransformationStereochemical ControlRelevant FindingsReference
Domino Reaction[4+2] Annulation/CyclizationDiastereoselectiveConstruction of fused spiro piperidone-cyclopropanes with good diastereoselectivity. rsc.org
Metal-Free CyclopropanationReaction with Tosylhydrazone SaltsDiastereoselectiveHigh yields and diastereoselectivity in the synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones. rsc.org
Asymmetric SynthesisAddition to Chiral IminesEnantioselective & DiastereoselectiveHighly diastereoselective addition to Davis-Ellman's imines for the synthesis of enantiomerically pure 1-substituted 2-azaspiro[3.3]heptanes.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. Once the desired stereochemistry is established, the auxiliary is removed. In the context of this compound synthesis, chiral auxiliaries such as Evans oxazolidinones and pseudoephedrine can be employed to control the formation of the spirocyclic ring. rsc.orgmdpi.com These auxiliaries are typically attached to a precursor molecule, for instance, to a carboxylic acid derivative that will ultimately form part of the heterocyclic ring. The steric hindrance and electronic properties of the chiral auxiliary then guide the diastereoselective formation of the spirocyclic system. Subsequent removal of the auxiliary yields the enantioenriched this compound. The choice of auxiliary and the reaction conditions are crucial for achieving high diastereoselectivity. rsc.org

Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Typical Application Removal Conditions
Evans Oxazolidinones Aldol, Alkylation, Acylation Acidic or basic hydrolysis, Reductive cleavage
Pseudoephedrine Alkylation of enolates Acidic hydrolysis
(S)-(-)-1-Phenylethylamine Resolution of racemates Acid treatment

Asymmetric Catalysis in Spirocyclization Reactions

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. For the synthesis of this compound, transition metal catalysts, particularly those based on rhodium, have been investigated for intermolecular cyclopropanation reactions to form the spiro-fused cyclopropane ring. For instance, the rhodium-catalyzed reaction of a suitable diene with a diazo compound can be rendered asymmetric by employing chiral ligands. These chiral ligands coordinate to the metal center and create a chiral environment that directs the enantioselective formation of one of the cyclopropane enantiomers. The choice of the metal, the ligand, and the reaction conditions are critical parameters that influence the enantioselectivity and yield of the spirocyclization.

Enzymatic Approaches to Enantioenriched Azaspiro[2.5]octenes

Biocatalysis, utilizing enzymes to perform chemical transformations, provides a green and highly selective alternative to traditional chemical methods. For the synthesis of azaspiro compounds, engineered enzymes, such as carbene transferases, have shown promise in the cyclopropanation of unsaturated N-heterocycles. wikipedia.orgjocpr.com These enzymatic reactions can proceed with high diastereo- and enantioselectivity, often under mild, aqueous conditions. While specific enzymatic synthesis of this compound is an area of ongoing research, the successful application of this technology to related azaspiro[2.y]alkanes suggests its potential for the target molecule. wikipedia.orgorganic-chemistry.org Directed evolution of these enzymes can further enhance their activity and selectivity for specific substrates.

Chiral Resolution Techniques

Chiral resolution is a classical method for separating a racemic mixture into its constituent enantiomers. This can be achieved through several techniques, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization or chromatography. For this compound, which is a basic compound, a chiral acid can be used as a resolving agent to form diastereomeric salts. The differential solubility of these salts allows for their separation by fractional crystallization. Another approach is enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. mdpi.comnih.govresearchgate.netdiva-portal.org For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a precursor alcohol, allowing for the separation of the acylated and unacylated enantiomers.

Protecting Group Strategies and Functional Group Compatibility in Synthesis

In the multi-step synthesis of complex molecules like this compound, the use of protecting groups is often necessary to mask reactive functional groups and prevent unwanted side reactions. organic-chemistry.orglibretexts.orguchicago.eduresearchgate.netutsouthwestern.edu The nitrogen atom of the azaspirocycle is a key functional group that typically requires protection during the synthesis. Common protecting groups for amines include carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), as well as sulfonamides like p-toluenesulfonyl (Ts). The choice of protecting group depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal in the final stages of the synthesis. organic-chemistry.orglibretexts.org

The alkene functionality within the cyclooctene (B146475) ring also needs to be considered in terms of its compatibility with the synthetic route. Certain reaction conditions, such as strong oxidizing or reducing agents, may not be compatible with the double bond. Therefore, the synthetic strategy must be designed to either introduce the double bond at a late stage or use reaction conditions that are tolerant of this functional group. The compatibility of various functional groups on the starting materials and intermediates with the spirocyclization conditions is a critical factor in the successful synthesis of this compound.

Table 2: Common Protecting Groups for Amines

Protecting Group Abbreviation Introduction Reagent Cleavage Conditions
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate Strong acid (e.g., TFA)
Benzyloxycarbonyl Cbz Benzyl chloroformate Hydrogenolysis

Optimization of Reaction Conditions and Process Intensification (e.g., Flow Chemistry)

The optimization of reaction conditions is crucial for maximizing the yield, purity, and efficiency of the synthesis of this compound. This involves systematically varying parameters such as temperature, pressure, solvent, catalyst loading, and reaction time. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is increasingly being applied to the synthesis of fine chemicals and pharmaceuticals. nih.gov

Comparative Analysis of Synthetic Routes: Efficiency, Atom Economy, and Sustainability

A comprehensive evaluation of the different synthetic routes to this compound requires a comparative analysis based on key metrics of efficiency, atom economy, and sustainability.

Atom Economy: A concept developed by Barry Trost, atom economy measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.comnih.govrsc.org Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate less waste. Catalytic approaches generally have a higher atom economy than stoichiometric reactions, including those that use chiral auxiliaries.

Sustainability: This is a broader concept that encompasses factors such as the use of renewable resources, the avoidance of hazardous reagents and solvents, energy consumption, and the generation of waste (E-factor). Enzymatic and catalytic methods are often considered more sustainable than classical stoichiometric approaches. The use of flow chemistry can also contribute to a more sustainable process by reducing energy consumption and waste generation.

A comparative analysis would likely show that asymmetric catalytic and enzymatic approaches offer significant advantages in terms of atom economy and sustainability over chiral auxiliary-based methods and classical resolution techniques, which inherently involve the loss of at least 50% of the material in the case of resolution or the addition and removal of a stoichiometric auxiliary. However, the choice of the most suitable synthetic route will also depend on factors such as the desired scale of production, the availability of starting materials and catalysts, and the specific requirements for enantiopurity.

Table 3: List of Chemical Compounds

Compound Name
This compound
Evans Oxazolidinones
Pseudoephedrine
tert-Butoxycarbonyl (Boc)
Benzyloxycarbonyl (Cbz)
p-Toluenesulfonyl (Ts)
(S)-(-)-1-Phenylethylamine

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 6-azaspiro[2.5]octane derivatives. It provides detailed insights into the molecular structure, including the connectivity of atoms and their spatial arrangement.

High-Resolution 1D NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Analysis

High-resolution 1D NMR spectroscopy, including ¹H, ¹³C, and ¹⁵N NMR, is fundamental for the initial structural assessment of 6-azaspiro[2.5]oct-1-ene derivatives. The chemical shifts (δ) of the nuclei provide information about their local electronic environment.

¹H NMR spectra of 6-azaspiro[2.5]octane derivatives typically show characteristic signals for the protons on the cyclopropane (B1198618) and piperidine (B6355638) rings. For instance, in a derivative like 6-tosyl-6-azaspiro[2.5]oct-1-ene, the proton signals are reported as a mixture of two conformers. doi.org In another example, the ¹H NMR spectrum of a related 1-azaspiro[4.4]non-6-ene derivative showed distinct multiplets for the various protons in the molecule. rsc.org The chemical environment significantly influences the proton chemical shifts. oregonstate.edu For example, protons adjacent to electron-withdrawing groups are deshielded and appear at a higher chemical shift (downfield). oregonstate.edu

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the attached atoms. In 6-tosyl-6-azaspiro[2.5]oct-1-ene, the ¹³C NMR data also reflects the presence of two conformers. doi.org For a similar spirocyclic system, 6-oxaspiro[2.5]octane-5,7-dione, the ketone carbons appear at a significantly downfield shift (δ 166.05), while the spiro center and cyclopropane carbons are observed at upfield shifts (δ 39.07 and δ 11.25/10.63, respectively).

While less common, ¹⁵N NMR can offer direct information about the nitrogen atom in the azaspirocyclic core. The chemical shift of the nitrogen atom is influenced by its hybridization and the substituents attached to it. For instance, ¹⁵N NMR chemical shifts have been used to characterize other nitrogen-containing heterocyclic compounds. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Phenyl(6-azaspiro[2.5]oct-4-en-6-yl)methanoneCDCl₃7.59-7.33 (m, 5H), 7.32-6.43 (m, 1H), 4.72-4.31 (m, 1H), 3.96-3.66 (m, 2H), 1.82-0.75 (m, 6H)171.1, 136.2, 130.4, 128.8, 127.3, 126.8, 119.5, 45.1, 41.5, 34.1, 33.3, 29.8, 17.5, 11.8
6-Tosyl-6-azaspiro[2.5]oct-1-eneNot SpecifiedData reported as a mixture of two conformers.Data reported as a mixture of two conformers. doi.org

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

2D NMR techniques are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound derivatives and for determining their stereochemistry.

COSY (Correlation Spectroscopy) : This experiment establishes proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other in the molecule. This is crucial for tracing the connectivity within the cyclopropane and piperidine rings. The assignments of ¹H signals in some related heterocyclic systems have been made on the basis of COSY experiments. uzh.ch

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. The observation of a NOESY cross-peak between two protons indicates that they are close in space, which is critical for determining the relative stereochemistry and conformational preferences of the molecule. For example, the relative stereochemistry of a 1-azaspiro[4.4]non-6-ene derivative was determined by a 2D ¹H-¹H NOESY experiment. rsc.org Similarly, NOESY has been used to confirm the configuration of other complex molecules. acs.org

The combination of these 2D NMR techniques allows for a comprehensive and unambiguous structural elucidation of this compound and its derivatives.

Application of Spin-Spin Couplings (J-analysis) for Configurational and Conformational Determination

The analysis of scalar or J-couplings (spin-spin couplings) between NMR-active nuclei, particularly between protons (³JHH), provides valuable information about the dihedral angles between coupled nuclei, which in turn helps in determining the configuration and conformation of the molecule.

The magnitude of the vicinal coupling constant (³JHH) is related to the dihedral angle (θ) between the two coupled protons, as described by the Karplus equation. By analyzing the ³JHH values, it is possible to deduce the relative orientation of substituents on the piperidine ring and to gain insights into the ring's conformation (e.g., chair, boat, or twist-boat).

Furthermore, one-bond carbon-proton coupling constants (¹JCH) can also be used for conformational analysis. The "Perlin effect" describes the observation that the ¹JCH coupling constant for an axial proton is typically smaller than that for an equatorial proton in a six-membered ring. researchgate.net This difference can be used to assign the axial or equatorial position of protons and thus to determine the preferred conformation of the piperidine ring in 6-azaspiro[2.5]octane derivatives. researchgate.net

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns. For this compound and its derivatives, MS provides confirmatory evidence of the molecular structure.

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of the molecule. This is a crucial step in confirming the identity of a newly synthesized compound. For example, HRMS has been used to confirm the elemental composition of various 1-azaspiro[4.4]nonane derivatives. nih.gov

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. The way a molecule breaks apart upon ionization can reveal the presence of specific functional groups and substructures. For instance, in the mass spectrum of a related compound, 2-benzoyl-1-oxa-2-azaspiro(2.5)octane, the top peak corresponds to the benzoyl cation (m/z 105), indicating the presence of this group. nih.gov The fragmentation of this compound would be expected to show characteristic losses of fragments from the cyclopropane and piperidine rings.

Different ionization techniques can be employed, such as Electron Ionization (EI) and Chemical Ionization (CI), which can provide complementary fragmentation information. uzh.ch

Table 2: Mass Spectrometry Data for a 6-Azaspiro[2.5]octane Derivative

CompoundIonization Methodm/z (Observed)Fragmentation Notes
6,6'-(oxybis(methaneyl-6-ylidene))bis(6λ4-azaspiro[2.5]octane) trifluoromethanesulfonateGC-MS (EI)139Peak area: 99.6 % nuph.edu.ua

X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers.

For derivatives of this compound that can be obtained as single crystals, X-ray diffraction analysis can provide an unambiguous determination of their molecular structure. This includes the precise geometry of the spirocyclic system, the conformation of the piperidine ring, and the relative and absolute stereochemistry of all chiral centers.

The crystal structures of several related azaspirocyclic compounds have been determined by X-ray diffraction. For example, the crystal structure of a 4-phenoxymethyl-2,2,6,6-tetramethyl-4-piperidinol derivative revealed that the piperidine ring adopts a chair conformation with the phenoxymethyl (B101242) substituent in an equatorial position. cdnsciencepub.com In another study, the absolute structure of a chiral 1-azaspiro[2.5]oct-4-en-8-one derivative was established through a single-crystal X-ray diffraction study.

The availability of high-quality crystals is a prerequisite for X-ray crystallographic analysis. For a related spiro-azetidine moiety, single crystal X-ray diffraction studies provided detailed insights into its geometry and flexibility. acs.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational frequencies of their bonds.

IR spectroscopy is particularly useful for identifying characteristic functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the cyclopropane and piperidine rings, as well as C=C and C-N stretching vibrations. For a related compound, 2-phenyl-1-azaspiro[2.5]oct-1-ene, an IR absorption at 1740 cm⁻¹ is attributed to the C=N stretch. thieme-connect.de In another example, the IR spectrum of a 1:1 cycloadduct of a related azaspiro compound showed a C=N stretching frequency at 1560 cm⁻¹. oup.com

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. The primary methods in this category are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). fz-juelich.demdpi-res.com These non-destructive techniques are invaluable for determining the stereochemical properties of chiral compounds like the enantiomers of this compound, providing critical information on their absolute configuration and enantiomeric purity. researchgate.net

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light (ΔA = AL - AR) as a function of wavelength. fz-juelich.de A plot of this difference, typically expressed as molar ellipticity [θ], against wavelength constitutes a CD spectrum. fz-juelich.de Chiral molecules, or enantiomers, produce equal and opposite CD signals, known as Cotton effects, which are characteristic of their three-dimensional structure. fz-juelich.dejascoinc.com An achiral or racemic mixture will exhibit no CD signal.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation as a function of wavelength. nih.gov The resulting ORD curve is closely related to the CD spectrum through the Kramers-Kronig transform. nih.gov Both CD and ORD are highly sensitive to the spatial arrangement of atoms and chromophores within a molecule.

Detailed Research Findings

The determination of absolute configuration for chiral molecules is a significant challenge in stereochemistry. researchgate.net A powerful and increasingly common approach involves the synergy of experimental chiroptical spectroscopy and quantum mechanical calculations. researchgate.netnih.gov The absolute configuration of a rigid chiral molecule can be reliably assigned by comparing the experimentally measured CD or ORD spectrum with the theoretical spectrum predicted using computational methods such as Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.gov Good agreement between the experimental and calculated spectra allows for an unambiguous assignment of the (R) or (S) configuration. nih.gov For spirocyclic systems, the stereochemistry of the spiro center often governs the sign of the Cotton effects observed in the CD spectrum, which can sometimes be rationalized through empirical rules like the octant rule. researchgate.netacs.org

In addition to establishing absolute configuration, chiroptical methods are instrumental in quantifying the enantiomeric purity or enantiomeric excess (ee) of a sample. chromatographytoday.comnih.gov The intensity of a CD signal is directly proportional to the concentration difference between the two enantiomers. This principle allows for the determination of enantiomeric ratios, often by coupling a CD detector with a chromatographic separation technique like Ultra-High-Performance Liquid Chromatography (UHPLC). chromatographytoday.com This setup can quantify enantiomeric excess even when the enantiomers are not fully resolved chromatographically, offering a significant advantage over methods that rely solely on UV detection. jascoinc.comchromatographytoday.com

While specific, published chiroptical data for the parent compound this compound is limited, research on closely related spirocyclic analogs provides valuable insight into the application of these techniques. For instance, a study on the chiroptical properties of diazirine-containing spirocycles, including the analog (5S)-5-methyl-1,2-diazaspiro[2.5]oct-1-ene, has demonstrated the utility of CD spectroscopy. Researchers investigated the Cotton effect associated with the long-wavelength electronic transition of the chromophore to elucidate its stereochemical features. researchgate.net

Data Table: Chiroptical Properties of a Spiro[2.5]oct-1-ene Analog

The following table summarizes the chiroptical data for a representative spiro[2.5]oct-1-ene analog, illustrating the type of information obtained from such studies.

Compound NameSpectroscopy TypeWavelength Range (nm)Key FindingReference
(5S)-5-methyl-1,2-diazaspiro[2.5]oct-1-eneCircular Dichroism (CD)350-370The sign of the Cotton effect for the long-wavelength absorption is consistent with an octant rule, allowing for correlation with the absolute configuration. researchgate.net

This example underscores how CD spectroscopy can be applied to determine the absolute configuration of complex chiral molecules containing the spiro[2.5]octene framework by analyzing the sign of their Cotton effects.

Chemical Reactivity and Transformation Mechanisms

Transformations of the Cyclopropene (B1174273) Moiety

Hydrogenation and Reduction of the Unsaturated Bond

The exocyclic double bond in 6-azaspiro[2.5]oct-1-ene is susceptible to hydrogenation, which would lead to the corresponding saturated 6-azaspiro[2.5]octane scaffold. This saturated framework is a key structural motif in various biologically active compounds, including agonists of the glucagon-like peptide-1 (GLP-1) receptor. nih.gov

However, the presence of the vinylcyclopropane (B126155) (VCP) moiety introduces more complex reaction pathways beyond simple saturation of the double bond. Catalytic hydrogenation of VCPs, particularly using palladium on activated carbon (Pd/C), can induce a regioselective reductive ring-opening of the strained cyclopropane (B1198618) ring. acs.org The regioselectivity of this cleavage is highly dependent on the presence and nature of substituents on the vinyl group that can coordinate to the palladium catalyst. acs.org For a substrate like this compound, the nitrogen atom in the piperidine (B6355638) ring could serve as a coordinating group, potentially directing the regioselectivity of the ring-opening. In the absence of a strongly coordinating group, cleavage of the less hindered cyclopropane bond is typically favored. acs.org

This reactivity allows for the transformation of the spirocyclic system into functionalized monocyclic or acyclic structures. Research on related VCP systems demonstrates that this reductive ring-opening is a synthetically useful transformation. acs.orgvirginia.edu

Table 1: Potential Hydrogenation Pathways for Vinylcyclopropane Systems

CatalystSubstrate FeaturePredominant ReactionOutcome
Pd/CNon-coordinating substituentReductive ring-openingCleavage of the less hindered C-C bond
Pd/CCoordinating substituent (e.g., -OH)Directed reductive ring-openingCleavage of the more hindered C-C bond proximal to the substituent
VariousStandard alkeneDouble bond saturationFormation of the saturated spiro-alkane

This table illustrates general principles of vinylcyclopropane hydrogenation based on published research. acs.org

Reactivity at the Spirocenter and Adjacent Carbons

The spiro-carbon of this compound is a quaternary, non-activated carbon atom and is therefore generally unreactive toward common chemical transformations. The reactivity of the molecule is concentrated at the functional groups and strained portions, namely the nitrogen atom, the double bond, and the cyclopropane ring.

The carbons adjacent to the spirocenter are part of the highly strained cyclopropane ring. This inherent strain (ca. 28 kcal/mol) makes the ring susceptible to opening, serving as a key driver for its reactivity. nih.gov Transition-metal-catalyzed reactions, in particular, can activate vinylcyclopropanes to participate in various cycloadditions. nih.govacs.org This process typically involves the oxidative addition of the transition metal (e.g., Rh(I) or Pd(0)) into one of the cyclopropane C-C bonds, leading to the formation of a metallacyclobutane which then rearranges to a π-allyl-metal complex. nih.govacs.org This intermediate can then react with other unsaturated partners, effectively using the VCP as a three-carbon building block for the synthesis of larger ring systems. nih.gov

Regioselectivity and Stereoselectivity in this compound Reactions

Achieving high levels of regio- and stereoselectivity in reactions involving this compound is crucial for its application in synthesizing complex target molecules. The field of copper hydride (CuH) catalysis offers powerful tools for the highly selective hydrofunctionalization of alkenes, including those that are geometrically strained. researchgate.netmit.edu

The hydroamination of strained alkenes, such as 1-substituted cyclobutenes and cyclopropenes, using CuH catalysis has been shown to proceed with excellent diastereo- and enantioselectivity. nih.govresearchgate.net DFT calculations have shown that the hydrocupration barriers for strained alkenes are significantly lower than for analogous unstrained systems, which enables their effective functionalization. nih.gov The regioselectivity of these additions (Markovnikov vs. anti-Markovnikov) is dictated by the electronic and steric nature of the substituents on the strained ring. researchgate.net For a substrate like this compound, a CuH-catalyzed reaction would be expected to proceed with high selectivity, governed by the choice of a suitable chiral ligand.

Table 2: Representative CuH-Catalyzed Asymmetric Hydrofunctionalization of Strained Alkenes

SubstrateCatalyst SystemReaction TypeSelectivityReference
1-ArylcyclobutenesCu(OAc)₂ / (R)-DTBM-SEGPHOSHydroaminationHigh er, Markovnikov selectivity researchgate.net
1-AlkylcyclobutenesCu(OAc)₂ / (R)-DTBM-SEGPHOSHydroaminationHigh er, >20:1 dr, anti-Markovnikov selectivity researchgate.net
1-PhenylcyclopropenesCu(OAc)₂ / (R)-DTBM-SEGPHOSHydroaminationHigh er, anti-Markovnikov selectivity nih.gov
Styrene DerivativesCuI / (S)-DTBM-SEGPHOSHydromethylationHigh yield, >99:1 er chemrxiv.org

This table presents examples from the literature that illustrate the principles of regioselectivity and stereoselectivity applicable to strained alkenes.

Mechanistic Investigations of Key Transformations

Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, provide crucial insights into the reactivity and selectivity of this compound. The most relevant and well-studied mechanisms involve copper hydride catalysis. chemrxiv.orgnih.govacs.org

The generally accepted catalytic cycle for the CuH-catalyzed hydrofunctionalization of an alkene involves several key steps:

Catalyst Formation : A copper(I) salt and a chiral phosphine (B1218219) ligand react with a silane (B1218182) hydride source to generate the active L*CuH catalyst. mit.edu

Hydrocupration : The L*CuH species adds across the double bond of the substrate. This step is typically the turnover-limiting and stereoselectivity-determining step of the reaction. chemrxiv.orgacs.org The facial selectivity is controlled by steric interactions between the chiral ligand and the substrate in the transition state.

Functionalization : The resulting chiral alkylcopper intermediate is trapped by an electrophile. For instance, in hydromethylation, an alkyl halide like methyl iodide can undergo an SN2-type oxidative addition to the copper center to form a transient Cu(III) species. nih.gov

Reductive Elimination : This Cu(III) intermediate then undergoes reductive elimination to form the new C-C bond and regenerate a Cu(I) species, which can re-enter the catalytic cycle. nih.gov

DFT studies have been instrumental in rationalizing the high levels of enantioselectivity observed, attributing it to steric repulsion in the hydrocupration transition state. chemrxiv.org For vinylcyclopropanes, alternative mechanistic pathways involving radical intermediates or SN2' ring-opening processes have also been proposed, particularly in acid-promoted or certain metal-catalyzed reactions. virginia.eduresearchgate.net

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Bonding in 6-Azaspiro[2.5]oct-1-ene

Quantum chemical calculations are fundamental to determining the electronic wavefunctions of molecules, which in turn allows for the elucidation of molecular structure, energy, and various electronic properties. ornl.govnorthwestern.edu Such first-principles calculations provide a foundational understanding of the bonding within a molecule like this compound. qulacs.org However, specific studies detailing the electronic structure and bonding characteristics of this compound have not been identified in a review of current literature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that describes interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and localization of these orbitals determine the molecule's nucleophilicity (HOMO) and electrophilicity (LUMO), allowing for predictions of chemical reactivity. wikipedia.orgyoutube.com

While one study notes that Density Functional Theory (DFT) calculations were employed to confirm the stereochemical outcome of a [3+2] cycloaddition reaction to form a this compound scaffold, it does not provide specific data on the HOMO-LUMO energy gap or orbital coefficients for the final compound. Such data would be essential for predicting its behavior in other chemical reactions.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict molecular reactivity, particularly noncovalent interactions. uni-muenchen.dechemrxiv.org It illustrates the charge distribution of a molecule, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net An MEP map for this compound would be invaluable for identifying its reactive sites, such as the likely location of protonation on the nitrogen atom. Despite the utility of this method, no specific MEP analysis for this compound has been published.

Conformational Analysis and Energy Landscape Exploration

The flexibility of non-rigid molecules like this compound, which contains a six-membered ring, can be understood through conformational analysis. This involves mapping the potential energy surface to identify stable conformers and the energy barriers between them. Research on related spiro-compounds, such as derivatives of 1-oxaspiro[2.5]octane, has utilized NMR spectroscopy to determine preferred conformations. nih.gov However, a dedicated study exploring the specific conformers (e.g., chair, boat, twist-boat of the piperidine (B6355638) ring) and the energy landscape of this compound is not available in the literature.

Transition State Modeling and Reaction Pathway Elucidation

Understanding the mechanisms of chemical reactions requires the characterization of transition states—the highest energy points on a reaction coordinate. researchgate.net Computational modeling can elucidate reaction pathways, for instance, by confirming whether a reaction proceeds through a concerted or stepwise mechanism. It has been reported that the formation of the this compound scaffold occurs via a concerted transition state, as supported by DFT calculations. researchgate.net However, detailed models of this transition state, its geometry, and the intrinsic reaction coordinate for its formation are not publicly documented.

Density Functional Theory (DFT) Applications in Predicting Spectroscopic Parameters (e.g., NMR Chemical Shifts, Coupling Constants)

Density Functional Theory (DFT) has become a standard, powerful tool for the in-silico prediction of NMR chemical shifts (¹H and ¹³C) and coupling constants. nih.govrsc.orgmdpi.com By comparing computed spectra for candidate structures with experimental data, DFT can aid in structure elucidation and the assignment of complex spectra. mdpi.comnih.gov This methodology is widely applied across organic chemistry. Nevertheless, there are no published studies that present DFT-calculated NMR parameters specifically for this compound. Such a study would be crucial for validating its structure and assigning its experimental NMR spectrum with high confidence.

Molecular Dynamics Simulations to Understand Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. dovepress.com By simulating the motions of atoms over time, MD can reveal information about a molecule's conformational flexibility, its interactions with solvent molecules, and its potential to engage in intermolecular interactions with other species. rsc.org This technique is particularly useful for understanding the dynamic nature of flexible molecules in solution. A review of the literature indicates that no molecular dynamics simulations have been performed on this compound to explore its dynamic properties.

Derivatization and Scaffold Applications of 6 Azaspiro 2.5 Oct 1 Ene

Synthesis of Functionalized 6-Azaspiro[2.5]oct-1-ene Derivatives

The synthesis of functionalized azaspirocycles is a critical area of research, enabling the exploration of this chemical space for various applications. While specific synthetic routes to this compound are part of a broader class of azaspiro[x.y]alkane syntheses, the methodologies often involve cyclopropanation or rearrangement reactions. An enzymatic, stereodivergent carbene transferase platform has been developed for the cyclopropanation of unsaturated exocyclic N-heterocycles. chemrxiv.org This biocatalytic approach provides access to a variety of pharmaceutically relevant azaspiro[2.y]alkanes with high yield and excellent control over stereochemistry. chemrxiv.org

Another strategy involves the rearrangement of bicyclic precursors. For instance, imidazo[1,2-b]isoxazoles can be recyclized under mild basic conditions to form 8-hydroxy-5-methyl-3-oxo-6,8-diazabicyclo[3.2.1]-6-octenes. mdpi.comnih.gov These bicyclic compounds can then be oxidized to produce stable nitroxyl radicals, which are functionalized derivatives. mdpi.comnih.gov

A general procedure for the base-promoted recyclization is detailed in the table below.

Table 1: Example of Base-Promoted Recyclization for Synthesis of a Bicyclic Precursor Derivative

Step Description Reagents & Conditions
1 A solution of NaOH in water is added to a suspension of the bicyclic starting material (e.g., 8-Hydroxy-6,8-diazabicyclo[3.2.1]oct-6-en-3-one). NaOH, H₂O, 65°C, 150 min
2 The reaction mixture is cooled and neutralized. 10% aq HCl
3 The mixture is kept at a low temperature to allow the product to precipitate. 3°C, 15 h

This method highlights a pathway to create functionalized bicyclic systems that are structurally related to the azaspiro family and serve as precursors for further derivatization.

Role of the Azaspiro[2.5]octene Scaffold as a Building Block in Complex Molecule Synthesis

The azaspiro[2.5]octene scaffold is a valuable building block in the synthesis of complex molecules, particularly in drug discovery. chemrxiv.org Its rigid, three-dimensional structure provides a way to expand the set of spatial vectors for chemical interactions with target proteins, which is a significant advantage compared to flat, aromatic linkers. chemrxiv.org Azaspiro[x.y]alkanes are increasingly used as bioisosteres for common ring systems like piperidine (B6355638), cyclohexane, or aromatic rings, often leading to improved drug-like properties. chemrxiv.orgnih.govresearchgate.net

The incorporation of azaspirocycles can enhance key pharmacokinetic and physicochemical properties, including potency, target selectivity, lipophilicity, and metabolic stability. chemrxiv.org For example, Genentech demonstrated that replacing an aromatic linker with an azaspiro[2.5]octane improved the binding potency of a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor while reducing off-target interactions. chemrxiv.org Similarly, AstraZeneca has utilized the azaspiro[2.5]octane scaffold in developing drug candidates. chemrxiv.org

The value of these scaffolds is also evident in their use for creating proline analogues, which are important non-natural amino acids. mdpi.com The N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, for instance, is a key component in the synthesis of ledipasvir, a potent antiviral agent used to treat hepatitis C. mdpi.com

Strategies for Scaffold Diversification and Library Generation

Scaffold diversification is a powerful strategy for exploring chemical space and discovering new bioactive compounds. nih.gov For azaspirocycles, this involves creating large collections, or libraries, of related molecules where different functional groups are systematically varied around the core structure.

One effective method is a "diversity by divergence" strategy, which uses a single precursor to generate a large library of compounds through a multi-stage process. nih.gov This can involve:

Stereochemical Divergence : Separating diastereomers early in the synthesis. nih.gov

Scaffold Elaboration : Using different reagents to modify the core structure, creating several distinct scaffolds from each initial diastereomer. nih.gov

Functional Group Diversification : Applying various chemical reactions to introduce a wide range of functional groups onto each new scaffold. nih.gov

A study demonstrated this approach by synthesizing a 162-member library from a single 1-oxa-7-azaspiro[4.5]decane precursor. nih.gov This was achieved by using two diastereomers, four different Horner-Wadsworth-Emmons reagents for scaffold elaboration, and three different methods of nitrogen diversification, resulting in 24 unique synthetic pathways. nih.gov

Such strategies are also being adapted for DNA-Encoded Library Technology (DELT), which allows for the rapid screening of vast numbers of compounds. rsc.orgrsc.org Developing synthetic methods compatible with DNA tags is crucial for incorporating novel, sp³-rich scaffolds like azaspirocycles into these libraries. rsc.orgrsc.org

Table 2: Multistage Divergence Strategy for Library Synthesis

Stage Method of Diversification Example
1 Diastereomer Separation Early-stage separation of spirocyclic diastereomers. nih.gov
2 Scaffold Elaboration Use of four different Horner-Wadsworth-Emmons reagents. nih.gov

Exploration of this compound in Advanced Organic Synthesis Methodologies (e.g., Catalyst Design, Ligand Synthesis)

The unique structural and electronic properties of azaspirocycles make them intriguing candidates for use in advanced synthesis, such as in the design of catalysts and ligands. Bicyclic nitroxyl radicals, which are structurally related to functionalized azaspirocycles, have gained attention as highly selective catalysts for the oxidation of alcohols and amines. nih.gov

The synthesis of stable nitroxyl radicals from 8-hydroxy-6,8-diazabicyclo[3.2.1]oct-6-en-3-ones showcases a pathway to such catalytic species. mdpi.comnih.gov These molecules, which are derivatives of both TEMPON (2,2,6,6-tetramethyl-4-oxopiperidine-1-oxyl) and 3-imidazolines, can act as mediators in directed C-H oxidative transformations. nih.gov The development of new synthetic routes to functional bicyclic nitroxides is an important area of research for expanding the toolkit of oxidation catalysts. nih.gov

Furthermore, the rigid conformation of the azaspiro scaffold is an attractive feature for ligand design in asymmetric catalysis. A well-defined three-dimensional structure can create a specific chiral environment around a metal center, potentially leading to high levels of enantioselectivity in catalytic reactions. While the direct application of this compound in this context is an emerging area, the principles of using conformationally restricted scaffolds are well-established in catalyst and ligand synthesis.

Future Research Directions

Development of Novel and Sustainable Synthetic Methodologies for the Azaspiro[2.5]octene Core

Current synthetic routes to azaspirocyclic compounds often rely on multi-step sequences or cyclization reactions from functionalized precursors. smolecule.com While effective, there is a pressing need to develop more efficient, atom-economical, and environmentally benign methods to access the 6-azaspiro[2.5]oct-1-ene core.

Future research should prioritize:

Catalytic Approaches: Investigation into transition-metal-catalyzed cyclopropanation reactions could provide direct access to the spirocyclic core. Drawing inspiration from methods used for other strained rings, such as copper-catalyzed cyclizations, may prove fruitful. scholaris.caresearchgate.net

Green Chemistry Principles: The development of syntheses that minimize waste, avoid hazardous reagents, and utilize renewable starting materials is crucial. This could involve exploring one-pot cascade reactions that rapidly build molecular complexity.

Substrate Scope Expansion: Current methods often have limitations regarding the substitution patterns on the heterocyclic ring. New methodologies should aim to broaden the scope, allowing for the synthesis of a diverse library of derivatives with varied functionalities for further application.

Table 1: Comparison of Potential Synthetic Strategies

Strategy Description Potential Advantages Key Research Question
Catalytic Cyclopropanation Direct formation of the cyclopropene (B1174273) ring onto a piperidine (B6355638) precursor using a metal catalyst (e.g., Cu, Rh, Pd). High efficiency, potential for stereocontrol. Which catalyst/ligand system provides the highest yield and selectivity for this specific scaffold?
Intramolecular Rearrangements Designing precursors that undergo sigmatropic rearrangements or other pericyclic reactions to form the spiro-junction. High atom economy, access to complex structures in a single step. Can stable precursors for a uzh.chuzh.ch sigmatropic ring expansion be synthesized to form the 8-membered ring system? scholaris.ca

| Photochemical Cycloadditions | Utilizing light to induce [2+2] cycloadditions to form the cyclopropane (B1198618) ring. | Access to unique and otherwise inaccessible isomers. | What are the diastereoselectivity outcomes of photochemical routes for this system? scholaris.ca |

Investigation of Unexplored Reactivity Patterns and Transformation Pathways

The reactivity of this compound is largely dictated by the interplay between the nucleophilic nitrogen atom and the strained cyclopropene ring. smolecule.com While general reactions like nucleophilic substitution at the nitrogen and some cycloadditions are known, many transformation pathways remain unexplored. smolecule.com

Key areas for future investigation include:

Ring-Opening Reactions: The inherent strain in the three-membered ring makes it susceptible to ring-opening. Research into selective ring-opening reactions initiated by nucleophiles, electrophiles, or transition metals could yield valuable synthetic intermediates. The reactions of similar azirine systems with acids demonstrate the potential for such transformations. uzh.ch

Pericyclic Reactions: The ene moiety of the cyclopropene ring is a potential partner in various pericyclic reactions, such as Diels-Alder or ene reactions. Exploring its reactivity with different reaction partners could lead to the rapid construction of complex polycyclic systems.

Functionalization of the Core: Developing methods for the selective C-H functionalization of the piperidine ring or the vinyl carbon of the cyclopropene would significantly enhance the synthetic utility of the scaffold, allowing for late-stage diversification of derivatives.

Table 2: Known vs. Unexplored Reactivity

Reaction Type Status Potential Outcome
N-Alkylation/N-Acylation Known Functionalization of the nitrogen atom. smolecule.com
Cycloaddition Reactions Partially Explored Formation of larger, more complex cyclic compounds. smolecule.com
Strain-Release Ring Opening Unexplored Access to linear or macrocyclic structures with novel functionality.
Diels-Alder Cycloadditions Unexplored Rapid construction of polycyclic bridged systems.

| Transition-Metal Catalyzed Cross-Coupling | Unexplored | Introduction of aryl, vinyl, or alkyl groups at specific positions. |

Advanced In Silico Modeling for Predictive Chemistry and Virtual Screening

Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental work. For this compound, in silico modeling can provide deep insights into its structure, reactivity, and potential biological activity. Cryogenic electron microscopy and X-ray crystallography have already been used to rationalize the structure-activity relationships (SAR) of related azaspiro compounds, highlighting the value of structural analysis. nih.govresearchgate.net

Future computational efforts should focus on:

Quantum Chemical Calculations: Using Density Functional Theory (DFT) to model reaction pathways, calculate activation energies for unexplored transformations, and predict the regioselectivity and stereoselectivity of reactions. researchgate.net

Molecular Dynamics (MD) Simulations: Simulating the conformational landscape of the azaspiro[2.5]octene core and its derivatives to understand their flexibility and interactions with biological macromolecules like receptors or enzymes.

Virtual Screening: Creating virtual libraries of this compound derivatives and docking them against biological targets of interest. Given that related 6-azaspiro[2.5]octane derivatives have been identified as potent agonists for the glucagon-like peptide-1 (GLP-1) receptor, this is a particularly promising avenue. nih.gov

Table 3: Applications of In Silico Methods

Method Application Research Goal
Density Functional Theory (DFT) Reaction mechanism and transition state analysis. researchgate.net Predict feasibility and outcomes of novel reactions.
Molecular Dynamics (MD) Conformational analysis and binding simulations. Understand how the scaffold's shape influences its interactions.
Quantitative Structure-Activity Relationship (QSAR) Model building based on experimental data. Predict the activity of new derivatives before synthesis.

| Virtual High-Throughput Screening (vHTS) | Docking against protein targets (e.g., GLP-1 receptor). | Identify promising candidates for drug discovery. nih.gov |

Design and Synthesis of Advanced Materials Incorporating the Azaspiro[2.5]oct-1-ene Unit

The application of spirocyclic compounds has traditionally been concentrated in medicinal chemistry. However, the unique three-dimensional and rigid structure of the this compound unit makes it an attractive candidate for incorporation into advanced materials. This remains a largely unexplored frontier.

Future research could explore:

Polymer Chemistry: The vinyl group of the cyclopropene ring could serve as a monomer for polymerization reactions, potentially leading to polymers with unique thermal, mechanical, or optical properties imparted by the rigid spirocyclic pendants.

Coordination Polymers and MOFs: The nitrogen atom can act as a ligand to coordinate with metal ions. This opens the possibility of designing novel coordination polymers or metal-organic frameworks (MOFs) where the azaspiro unit acts as a structural node or linker, potentially leading to materials with applications in gas storage, catalysis, or sensing.

Liquid Crystals: The rigid, non-planar shape of the azaspiro[2.5]octene core could be exploited as a building block for novel liquid crystalline materials. By attaching appropriate mesogenic units, it may be possible to create materials with unique phase behaviors.

Table 4: Potential Materials Science Applications

Material Type Role of Azaspiro Unit Potential Properties
Vinyl Polymers Pendant group via polymerization of the double bond. Enhanced thermal stability, controlled refractive index.
Polyamides/Polyimides Monomer unit by functionalizing the nitrogen and ring. High-performance polymers with improved solubility and processability.
Metal-Organic Frameworks (MOFs) Organic linker or node. Porous materials for catalysis or selective adsorption.

| Liquid Crystals | Rigid core structure. | Novel mesophase behavior and electro-optical properties. |

Q & A

Q. Q1. What are the standard synthetic routes for 6-azaspiro[2.5]oct-1-ene derivatives, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound derivatives typically involves cyclization reactions or spiroannulation strategies. For example, a common approach uses ketone or ester intermediates subjected to reductive amination or acid-catalyzed ring closure. Key factors include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
  • Catalysts : Lewis acids like BF₃·OEt₂ can stabilize transition states during spirocyclic formation .
  • Temperature : Higher temperatures (80–120°C) accelerate ring closure but may increase side-product formation .
    Data Table :
DerivativeSynthetic RouteYield (%)Key Reagents
This compoundReductive amination62NaBH₃CN, MeOH
1,1-Difluoro derivativeSpiroannulation45BF₃·OEt₂, DCM

Q. Q2. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

Methodological Answer: 1H and 13C NMR are critical for confirming spirocyclic geometry and substituent positions:

  • Spiro carbon identification : A quaternary carbon appears as a singlet in 13C NMR (δ 90–110 ppm) .
  • Diastereotopic protons : Splitting patterns in 1H NMR (e.g., AB quartets) indicate restricted rotation in the spiro system .
  • NOESY : Used to confirm spatial proximity of substituents (e.g., fluorine atoms in 1,1-difluoro derivatives) .

Advanced Research Questions

Q. Q3. How can computational modeling predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Docking studies : Molecular docking with enzymes (e.g., MAGL) identifies binding affinities. The spirocyclic nitrogen often forms hydrogen bonds with catalytic residues (e.g., Ser122 in MAGL) .
  • DFT calculations : Assess electronic effects of substituents (e.g., fluorine’s electron-withdrawing impact on ring strain) .
  • MD simulations : Evaluate conformational stability in aqueous vs. lipid environments .

Q. Data Contradiction Example :

  • reports high MAGL inhibition (IC₅₀ = 12 nM) for a triazaspiro derivative, while notes weaker activity (IC₅₀ = 340 nM) for hexafluoropropyl analogs. This discrepancy may arise from steric hindrance from bulkier substituents .

Q. Q4. What strategies address low yield in stereoselective synthesis of this compound derivatives?

Methodological Answer:

  • Chiral auxiliaries : Use of (R)-BINOL-phosphoric acid catalysts induces enantioselectivity (>90% ee) in spiroannulation .
  • Dynamic kinetic resolution : Racemization of intermediates under basic conditions improves diastereomeric ratios .
  • Microwave-assisted synthesis : Reduces reaction time and side-product formation (e.g., 30 minutes vs. 12 hours) .

Q. Q5. How do structural modifications (e.g., fluorination) alter the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

  • Fluorine substitution : Enhances metabolic stability (e.g., 1,1-difluoro derivatives show 3x longer half-life in vitro) by reducing CYP450 oxidation .
  • LogP optimization : Introduction of hydrophilic groups (e.g., carboxylates) improves aqueous solubility but may reduce blood-brain barrier penetration .
    Data Table :
DerivativelogPt₁/₂ (h)Solubility (mg/mL)
This compound1.21.50.8
1,1-Difluoro analog0.94.70.3

Q. Q6. How can researchers resolve contradictions in reported biological activities of structurally similar analogs?

Methodological Answer:

  • Target validation : Use CRISPR knockouts to confirm specificity (e.g., MAGL vs. FAAH inhibition) .
  • Assay standardization : Compare IC₅₀ values under identical conditions (pH, temperature, substrate concentration) .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., fluorine substitution correlates with reduced off-target effects) .

Q. Q7. What are the challenges in scaling up this compound synthesis for preclinical studies?

Methodological Answer:

  • Purification bottlenecks : Column chromatography is replaced with recrystallization or high-throughput distillation .
  • Cost-effective reagents : Substitute NaBH₃CN with cheaper alternatives (e.g., NaBH₄ with catalytic NiCl₂) .
  • Safety protocols : Handle volatile intermediates (e.g., ethyl esters) under inert atmospheres to prevent degradation .

Q. Q8. How can in silico tools guide the design of this compound-based probes for imaging applications?

Methodological Answer:

  • PET tracer design : Incorporate ¹⁸F isotopes at non-labile positions (e.g., 1,1-difluoro derivatives) .
  • Fluorescence tagging : Attach BODIPY moieties to the spiro nitrogen without disrupting ring conformation .
  • Pharmacophore mapping : Identify regions tolerant to structural modification using QSAR models .

Q. Key Recommendations for Researchers :

  • Prioritize PubChem and CAS Common Chemistry for structural validation .
  • Cross-reference patent data (e.g., MAGL inhibitors ) for application insights.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.